3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid
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Overview
Description
3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that includes a chlorophenyl group, an imidazolidinone ring, and a benzoic acid moiety, making it a versatile candidate for various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazolidinone ring, followed by the introduction of the chlorophenyl group. The final steps involve the attachment of the pyrrolidine ring and the benzoic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated compounds .
Scientific Research Applications
3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid involves its interaction with specific molecular targets. It is believed to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, which play a role in its anticonvulsant and analgesic effects . The compound’s structure allows it to bind effectively to these targets, modulating their activity and leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides: These compounds share a similar core structure and have been studied for their anticonvulsant and analgesic activities.
Pyrrolidine-2,5-diones: These compounds also feature the pyrrolidine ring and have various biological activities.
Uniqueness
What sets 3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid apart is its unique combination of functional groups, which confer specific pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H20ClN3O4 |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
3-[2-[[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C21H20ClN3O4/c22-14-5-2-7-17(11-14)25-19(26)18(23-21(25)29)12-16-8-3-9-24(16)15-6-1-4-13(10-15)20(27)28/h1-2,4-7,10-11,16,18H,3,8-9,12H2,(H,23,29)(H,27,28) |
InChI Key |
CQYIKWAQHVCFMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC(=C2)C(=O)O)CC3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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